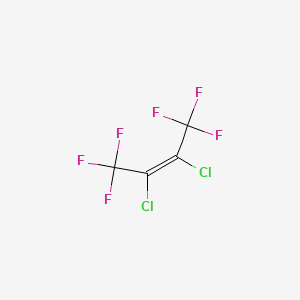

(Z)-2,3-Dichlorohexafluoro-2-butene

Description

(Z)-2,3-Dichlorohexafluoro-2-butene (CAS: 303-04-8, EINECS: 206-133-2) is a halogenated olefin with the molecular formula C₄Cl₂F₆ and a molecular weight of 232.94 g/mol . Its IUPAC name is (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene, and it is also known by synonyms such as DCHFB and CFC 1316 . The compound exhibits a density of 1.625 g/cm³, a boiling point of 68.5°C at 760 mmHg, and a flash point of 3.2°C, indicating high volatility and flammability risks .

Synthetically, it is produced via vapor-phase catalytic fluorination of hexachlorobutadiene using chromium-based catalysts, yielding an E/Z isomer mixture .

Properties

IUPAC Name |

(Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDQEGAKCWQQP-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/Cl)(\C(F)(F)F)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019121 | |

| Record name | (2Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-22-6 | |

| Record name | (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGX7BBH64S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dichlorohexafluoro-2-butene typically involves the halogenation of hexafluorobutene. One common method includes the reaction of hexafluorobutene with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 3 positions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of (Z)-2,3-Dichlorohexafluoro-2-butene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dichlorohexafluoro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Addition Reactions: The double bond in the butene backbone allows for addition reactions with hydrogen, halogens, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hexafluorobutene diol, while hydrogenation can produce hexafluorobutane.

Scientific Research Applications

Applications in Industry

1. Refrigeration and Air Conditioning

- Refrigerant : Due to its low GWP and thermal stability, (Z)-2,3-Dichlorohexafluoro-2-butene is utilized as a refrigerant in HVAC systems. It serves as an environmentally friendly alternative to hydrofluorocarbons (HFCs), which are being phased out due to their high GWP.

2. Foam Expansion Agent

- Foam Production : The compound is employed in the production of foams for insulation materials due to its effective expansion properties and low environmental impact.

3. Agrochemical Synthesis

- Intermediate for Pesticides : It acts as a starting material for synthesizing various agrochemicals, including pesticides. Its unique fluorinated structure enhances the efficacy and stability of these chemicals .

Case Study 1: Refrigerant Performance Evaluation

A study evaluated the performance of (Z)-2,3-Dichlorohexafluoro-2-butene as a refrigerant in comparison to traditional HFCs. The findings indicated that it exhibited comparable thermodynamic properties while significantly reducing the environmental impact due to its low GWP .

Case Study 2: Foam Production Efficiency

Research conducted on foam production using (Z)-2,3-Dichlorohexafluoro-2-butene demonstrated enhanced insulation properties compared to conventional agents. The study highlighted improvements in thermal conductivity and stability over time, making it a viable option for building materials .

Mechanism of Action

The mechanism by which (Z)-2,3-Dichlorohexafluoro-2-butene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (Z)-2,3-Dichlorohexafluoro-2-butene with structurally related compounds:

| Property | (Z)-2,3-Dichlorohexafluoro-2-butene | (E)-2,3-Dichlorohexafluoro-2-butene | Z-HFO-1336mzz | 1,1,1-Trichlorotrifluoroethane (CFC-113a) |

|---|---|---|---|---|

| Molecular Formula | C₄Cl₂F₆ | C₄Cl₂F₆ | C₄H₂F₆ | C₂Cl₃F₃ |

| Molecular Weight (g/mol) | 232.94 | 232.94 | 164.05 | 187.38 |

| Boiling Point (°C) | 68.5 | Not reported (likely higher*) | ~19–25 (estimated) | 45.7 |

| Density (g/cm³) | 1.625 | Not reported | ~1.3 (estimated) | 1.56 |

| Flash Point (°C) | 3.2 | Not reported | Non-flammable | None (non-flammable) |

| Applications | Intermediate for Z-HFO-1336mzz | Byproduct in synthesis | Refrigerant, foam-blowing agent | Historical solvent, phased out |

Notes:

- Isomerism : The Z-isomer is sterically distinct from the E-isomer , affecting reactivity and separation efficiency during synthesis .

- Z-HFO-1336mzz: Derived from (Z)-2,3-Dichlorohexafluoro-2-butene via dechlorination (Zn/DMF) and hydrogenation (Pd-Bi/PAF catalyst) .

Chemical Reactivity and Environmental Impact

- Stability : The Z-isomer ’s cis-configuration may enhance susceptibility to nucleophilic attack compared to the trans-(E)-isomer, influencing its role in downstream reactions .

- Synthetic Utility : The compound’s dual chlorine atoms enable selective dechlorination, a key step in producing Z-HFO-1336mzz —a sustainable alternative to legacy refrigerants .

Research Findings and Industrial Relevance

Biological Activity

(Z)-2,3-Dichlorohexafluoro-2-butene, also known as 2,3-Dichlorohexafluorobutene-2, is a fluorinated compound with significant industrial applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic uses.

- Chemical Formula : C₄Cl₂F₆

- Molecular Weight : 232.939 g/mol

- CAS Number : 303-04-8

- Boiling Point : 66-68 °C

- Density : 1.605 g/mL at 25 °C

Biological Activity Overview

The biological activity of (Z)-2,3-Dichlorohexafluoro-2-butene has been evaluated in various studies, primarily focusing on its antimicrobial properties and cytotoxic effects. Below are key findings from recent research.

Antimicrobial Activity

- Mechanism of Action :

- The compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Case Study Results :

| Compound | MIC against MRSA (µg/mL) |

|---|---|

| (Z)-2,3-Dichlorohexafluoro-2-butene | 4 |

| Reference Antibiotic | 16 |

Cytotoxicity

- In Vitro Studies :

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 25 |

| PC3 | 30 |

- Selectivity :

- Importantly, the compound demonstrated lower toxicity towards normal human keratinocytes (HaCaT cells), indicating a degree of selectivity that could be beneficial for therapeutic applications.

Structural Characterization

The structural characterization of (Z)-2,3-Dichlorohexafluoro-2-butene has been achieved through various spectroscopic techniques. The presence of chlorine and fluorine atoms contributes to its unique reactivity and biological properties .

Potential Applications

Given its antimicrobial and cytotoxic properties, (Z)-2,3-Dichlorohexafluoro-2-butene holds promise for development into therapeutic agents targeting resistant bacterial strains and certain cancers. Its selective toxicity profile suggests potential for use in targeted therapies that minimize damage to healthy tissues.

Q & A

Q. What are the established synthetic routes for (Z)-2,3-Dichlorohexafluoro-2-butene?

The compound is synthesized via a three-step process:

- Step 1 : Vapor-phase catalytic fluorination of hexachlorobutadiene using Cr-based catalysts to yield (E/Z)-2,3-dichlorohexafluoro-2-butene.

- Step 2 : Liquid-phase dechlorination with Zn in DMF to produce 1,1,1,4,4,4-hexafluoro-2-butyne.

- Step 3 : Gas-phase hydrogenation with Pd-Bi/porous aluminium fluoride (PAF) catalysts to selectively obtain the Z-isomer . This method emphasizes catalyst selection (e.g., Cr for fluorination, Pd-Bi for hydrogenation) and solvent optimization for isomer control.

Q. How can researchers separate (Z)- and (E)-isomers of 2,3-Dichlorohexafluoro-2-butene?

Preparative vapor-phase chromatography (VPC) is commonly employed for isomer separation. For example, a mixture of cis and trans isomers was purified using VPC after hydride reduction, leveraging differences in boiling points and polarity . Analytical techniques like GC-MS or NMR should validate purity post-separation.

Q. What spectroscopic methods are critical for characterizing this compound?

Q. What safety protocols are recommended for handling (Z)-2,3-Dichlorohexafluoro-2-butene?

The compound is classified as acutely toxic. Researchers must:

- Use fume hoods and personal protective equipment (PPE).

- Avoid inhalation/contact; store at recommended temperatures (e.g., –20°C).

- Refer to Safety Data Sheets (SDS) for region-specific disposal guidelines .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies in IR or NMR data may arise from solvent effects, path length variations (e.g., 0.0122 cm vs. 0.0120 cm), or instrument resolution (e.g., 4 cm⁻¹). To resolve these:

Q. What catalytic mechanisms govern the fluorination and hydrogenation steps in synthesis?

- Fluorination : Cr-based catalysts activate C-Cl bonds in hexachlorobutadiene, enabling fluorine substitution. The reaction likely proceeds via radical intermediates under high-temperature vapor-phase conditions.

- Hydrogenation : Pd-Bi/PAF catalysts promote stereoselective hydrogenation of hexafluoro-2-butyne, favoring the Z-isomer through steric and electronic modulation of the catalyst surface . Advanced characterization (e.g., XPS, TEM) is recommended to study catalyst deactivation and active sites.

Q. How does the thermodynamic stability of the Z-isomer compare to the E-isomer?

Computational studies (e.g., Gibbs free energy calculations) suggest the Z-isomer is thermodynamically less stable due to steric clashes between substituents. However, kinetic control during hydrogenation (via Pd-Bi catalysts) stabilizes the Z-form . Experimental validation via differential scanning calorimetry (DSC) is advised.

Q. What strategies optimize yield in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.